molecular formula C34H22N4Na4O14S4 B12713583 Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate) CAS No. 6771-84-2

Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)

Cat. No.: B12713583
CAS No.: 6771-84-2
M. Wt: 930.8 g/mol
InChI Key: YRKYOMZMBWXPET-UHFFFAOYSA-J
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Description

TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve multiple purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo bond can yield aromatic amines.

    Substitution: The sulfonate groups can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets and pathways involved include interactions with cellular components in biological systems, where it can bind to proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)
  • TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)

Uniqueness

This compound stands out due to its specific structural features, such as the biphenyl core and multiple sulfonate groups, which contribute to its solubility and stability in aqueous solutions. Its unique combination of functional groups allows for versatile applications across different fields.

Properties

CAS No.

6771-84-2

Molecular Formula

C34H22N4Na4O14S4

Molecular Weight

930.8 g/mol

IUPAC Name

tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N4O14S4.4Na/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

YRKYOMZMBWXPET-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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